molecular formula C41H60F3N7O8 B1450163 Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt CAS No. 461640-33-5

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt

Cat. No.: B1450163
CAS No.: 461640-33-5
M. Wt: 836 g/mol
InChI Key: XNHOBOVDXTXENA-XXSXPWSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt” is a compound with the empirical formula C39H59N7O6 · xC2HF3O2 . It has a molecular weight of 721.93 (free base basis) . This compound is also known by the synonym Aβ16-20m .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it contains several functional groups and chiral centers. The SMILES string representation of the molecule is provided , which can be used to generate a 3D structure using appropriate software.


Physical And Chemical Properties Analysis

The compound is a white powder that is soluble in water (>1 mg/mL) . It is typically stored at -20°C .

Scientific Research Applications

Peptide Mimicry and Inhibition

Regioselective Structural and Functional Mimicry of Peptides : Hydrolytically stable cyclic mimetics incorporating sequences similar to Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 were designed for the inhibition of HIV-1 protease. This study demonstrates the application of peptide mimicry in designing inhibitors that show functional similarity to natural peptides, highlighting the utility of such compounds in therapeutic research against HIV (Abbenante et al., 1995).

Peptide-Lipid Interactions

Interactions with Lipids : A study on synthetic peptide analogs, including structures related to Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2, explored their interactions with lipids. This research provides insights into how such peptides interact with biological membranes, contributing to our understanding of peptide-lipid interactions relevant in the development of drug delivery systems and membrane-targeted therapies (Mishra et al., 1994).

Peptide Synthesis Techniques

Solid Phase-Fragment Approach : The t-alkyloxycarbonylhydrazide-resin method applied in peptide synthesis, including sequences similar to Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2, showcases advancements in peptide synthesis techniques. Such methodologies facilitate the production of peptides for research and therapeutic applications, emphasizing the compound's role in synthetic chemistry (Wang & Merrifield, 2009).

Enzymatic Assays and Inhibition

Enzymatic Assay Applications : Peptides including sequences analogous to Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 have been utilized in the development of continuous spectrophotometric assays for studying retroviral proteases. This illustrates the compound's relevance in enzymology and pharmacological research, aiding in the assessment of enzyme inhibitors (Nashed et al., 1989).

Chromatographic Analysis of Amino Acids

Chromatographic Analysis in Food Supplements : Research involving the chromatographic analysis of amino acids in food supplements emphasizes the importance of compounds like Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 in analytical chemistry. This work contributes to the development of environmentally sustainable analytical methods for assessing the composition and purity of nutritional supplements (Varfaj et al., 2022).

Biochemical Analysis

Biochemical Properties

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the self-association of amyloid β peptides, thereby preventing the formation of amyloid fibrils. This interaction is significant as amyloid fibrils are associated with the pathogenesis of Alzheimer’s disease. The compound binds to the amyloid β peptides, stabilizing them in a non-fibrillar form and thus inhibiting their aggregation .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. By inhibiting amyloid fibril formation, the compound helps maintain cellular homeostasis and prevents the cytotoxic effects associated with amyloid aggregation. This protective effect is crucial in preserving neuronal function and preventing cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with amyloid β peptides. The compound binds to specific sites on the amyloid β peptides, preventing their self-association and subsequent fibril formation. This inhibition is achieved through the stabilization of the peptides in a non-fibrillar form. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in amyloid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits amyloid fibril formation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to amyloid metabolism. The compound interacts with enzymes and cofactors that regulate amyloid β peptide processing and degradation. By inhibiting amyloid fibril formation, the compound may alter metabolic flux and influence the levels of various metabolites involved in amyloid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on amyloid fibril formation. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach and interact with amyloid β peptides to prevent their aggregation .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization is essential for the compound’s activity, as it allows for effective interaction with amyloid β peptides and inhibition of fibril formation .

Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-(methylamino)hexanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N7O6.C2HF3O2/c1-25(2)22-31(44-35(49)29(42-26(3)47)20-14-15-21-41-7)37(51)46-33(39(4,5)6)38(52)45-32(24-28-18-12-9-13-19-28)36(50)43-30(34(40)48)23-27-16-10-8-11-17-27;3-2(4,5)1(6)7/h8-13,16-19,25,29-33,41H,14-15,20-24H2,1-7H3,(H2,40,48)(H,42,47)(H,43,50)(H,44,49)(H,45,52)(H,46,51);(H,6,7)/t29-,30-,31-,32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOBOVDXTXENA-XXSXPWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)C(CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)[C@H](CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60F3N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

836.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
Reactant of Route 2
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
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Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
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Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
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Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
Reactant of Route 6
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Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt

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